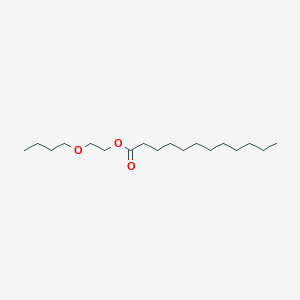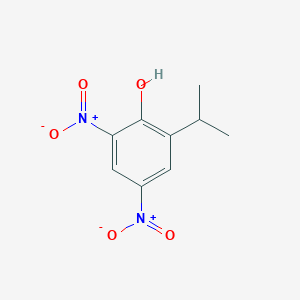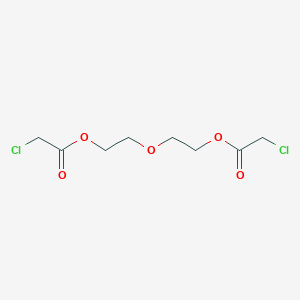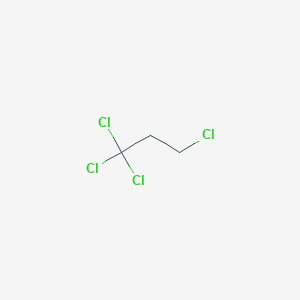
1,1,1,3-Tetrachloropropane
説明
Synthesis Analysis
The synthesis of 1,1,1,3-tetrachloropropane involves telomerization reactions using tetrachloromethane and ethylene as raw materials. Catalysts such as phosphate ester, powdered iron, and FeCl3 are investigated, showing that the telomerization reaction is of first order with an activation energy of 59.6 kJ/mol. The study provides a reaction kinetic equation, emphasizing the synthesis process's efficiency under specific conditions (Fan Xiaoqing, 2008).
Molecular Structure Analysis
The molecular structure and conformations of 1,1,1,3-tetrachloropropane have been analyzed using the PMR method. This research indicates that at 34°, the molecule primarily exists in solution in the trans-form, which minimizes dipole-dipole and steric interactions. The study also notes changes in geminal constants and the sum of vicinal constants with increasing solvent polarity (B. Énglin et al., 1973).
Chemical Reactions and Properties
Research on 1,1,1,3-tetrachloropropane's addition to vinylidene chloride using coordination catalysts has shown the production of the adduct ClCH2CH2CCl2CH2CCl3 along with higher telomers. An interesting finding is the formation of CHCl2CH2CCl2CH2CHCl2 by a 1,5-hydrogen shift in the intermediate radical, highlighting the compound's unusual reactivity and potential for producing polymers with unique structures (N. A. Kuz’mina et al., 1976).
Physical Properties Analysis
The physical properties of 1,1,1,3-tetrachloropropane, such as density, vaporization enthalpy, and phase behavior, have been studied through a combination of x-ray diffraction measurements and molecular dynamics (MD) computations. This research offers a comprehensive view of the liquid structure for a family of methylchloromethane compounds, including 1,1,1,3-tetrachloropropane, and establishes a set of molecular models for MD simulation. The results show excellent agreement with thermodynamic properties and provide insight into the compound's structural characteristics (R. Rey et al., 2000).
科学的研究の応用
Thermophysical Property Research
- Scientific Field : Thermophysical Property Research .
- Application Summary : 1,1,1,3-Tetrachloropropane is used in the study of thermophysical properties. This compound is used to generate critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and others .
- Methods of Application : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The results include a range of temperature and pressure conditions under which the compound transitions between different states of matter (solid, liquid, gas). For example, the boiling temperature of 1,1,1,3-Tetrachloropropane is found to be in equilibrium with gas as a function of pressure from 0.00248104 kPa to 3763.25 kPa .
Chemical Synthesis
- Scientific Field : Chemical Synthesis .
- Application Summary : 1,1,1,3-Tetrachloropropane is used as an intermediate in the preparation of other compounds. For example, it is used in the photochlorination process to prepare HCC-240fa, which is further used to prepare 1,1,1,3,3-pentafluoropropane (HFC-245fa), a blowing agent that does not harm the ozone layer . It is also used in the hydrochlorination of glycerol to make monochlorohydrin or dichlorohydrin, leading to the production of epichlorohydrin, glycidol, and epoxies .
- Methods of Application : The methods involve photochlorination and hydrochlorination processes .
- Results or Outcomes : The outcomes include the successful synthesis of HFC-245fa, a non-ozone-depleting blowing agent, and the production of epichlorohydrin, glycidol, and epoxies .
Preparation of Dicamba EC
- Scientific Field : Pesticide Synthesis .
- Application Summary : 1,1,1,3-Tetrachloropropane is used as an intermediate in the preparation of the chemical herbicide dicamba EC .
- Methods of Application : The method involves the preparation of 1,1,2,3-Tetrachloropropene (TCP, also known as HCC-1230xa), which is then used to prepare dicamba EC .
- Results or Outcomes : The outcome is the successful synthesis of dicamba EC, a chemical herbicide .
Production of Environmentally Friendly Fluorine Refrigerant
- Scientific Field : Refrigerant Production .
- Application Summary : 1,1,1,3-Tetrachloropropane can be used as a raw material to produce HFO-1234yf, a new generation of environmentally friendly fluorine refrigerant .
- Methods of Application : The method involves the preparation of 1,1,2,3-Tetrachloropropene, which is then used to produce HFO-1234yf .
- Results or Outcomes : The outcome is the successful synthesis of HFO-1234yf, a refrigerant with a low GWP value (its value is 4), suitable for large-scale use in automotive air-conditioning .
Preparation of 1,1,1,3,3-Pentachloropropane
- Scientific Field : Chemical Synthesis .
- Application Summary : 1,1,1,3-Tetrachloropropane is used in the photochlorination process to prepare 1,1,1,3,3-Pentachloropropane (HCC-240fa), which is further used to prepare 1,1,1,3,3-pentafluoropropane (HFC-245fa), a blowing agent that does not harm the ozone layer .
- Methods of Application : The method involves a photochlorination process .
- Results or Outcomes : The outcome is the successful synthesis of HFC-245fa, a non-ozone-depleting blowing agent .
Production of 2,3-Dichloro-1,1,1-Trifluoropropane
- Scientific Field : Refrigerant Production .
- Application Summary : 1,1,1,3-Tetrachloropropane can be used as a raw material to produce 2,3-Dichloro-1,1,1-Trifluoropropane (HCFC-243db), a refrigerant .
- Methods of Application : The method involves the preparation of 1,1,2,3-Tetrachloropropene, which is then used to produce HCFC-243db .
- Results or Outcomes : The outcome is the successful synthesis of HCFC-243db, a refrigerant .
Safety And Hazards
特性
IUPAC Name |
1,1,1,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACNSITJSJFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051546 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,1,3-Tetrachloropropane | |
CAS RN |
1070-78-6 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



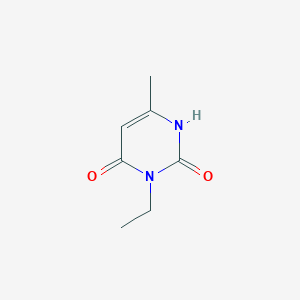


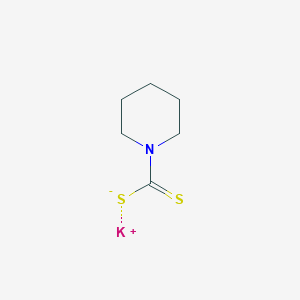
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)

